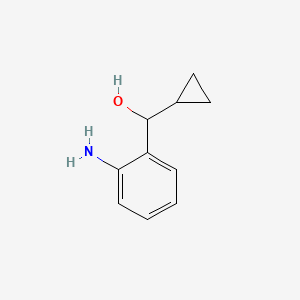

o-Amino-alpha-cyclopropylbenzyl alcohol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2-aminophenyl)-cyclopropylmethanol |

InChI |

InChI=1S/C10H13NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6,11H2 |

InChI Key |

XUKYFQQFUSKNAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of o-Amino-alpha-cyclopropylbenzyl alcohol with analogous compounds:

Physicochemical Properties

- Boiling Point/Density: While exact data for the target compound is unavailable, alpha-cyclopropylbenzyl alcohol has a boiling point of ~204°C and density of 1.013 g/cm³ , suggesting similar ranges for the amino-substituted derivative.

- Solubility: The amino group likely increases water solubility compared to non-polar analogs but less than hydrochloride salts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Amino-alpha-cyclopropylbenzyl alcohol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step pathways, including cyclopropanation of benzyl alcohol derivatives followed by amino group introduction. Key steps include:

- Cyclopropane ring formation : Use of carbene insertion or [2+1] cycloaddition with alkenes under transition-metal catalysis (e.g., Rh or Cu) .

- Amino functionalization : Reductive amination or nucleophilic substitution with protected amines (e.g., Boc or Fmoc groups) to avoid side reactions .

- Critical parameters: Temperature (0–25°C for cyclopropanation), solvent polarity (DCM or THF), and inert atmospheres to prevent oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | RhCl(PPh₃)₃, CH₂N₂, DCM, 0°C | 65–70 | 92–95 |

| Amino Group Addition | NaBH₃CN, NH₃/MeOH, RT | 50–55 | 85–90 |

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and amino group coupling patterns .

- X-ray crystallography : Resolve stereochemistry at the cyclopropane and amino-bearing carbon (requires single crystals grown via slow evaporation in EtOAc/hexane) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₂NO⁺) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) with IC₅₀ determination via dose-response curves .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands and Scatchard analysis for affinity calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory data on the pharmacological efficacy of this compound analogs be resolved?

- Methodological Answer: Conduct systematic comparative studies:

- Structural analogs : Synthesize derivatives with varied substituents (e.g., cyclopentyl vs. isopropyl groups) and test in parallel assays .

- Pharmacokinetic profiling : Compare solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

- Data normalization : Use internal standards (e.g., positive controls like known inhibitors) to minimize inter-assay variability .

Q. What computational strategies can predict the reactivity of the cyclopropane ring in this compound under physiological conditions?

- Methodological Answer: Employ quantum mechanical (QM) and molecular dynamics (MD) simulations:

- QM (DFT) : Calculate bond dissociation energies (BDEs) of cyclopropane C–C bonds to assess ring stability .

- MD in solvated systems : Simulate interactions with water or lipid bilayers to model bioavailability .

- Docking studies : Predict binding modes with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. How do steric and electronic effects of the cyclopropane ring influence regioselectivity in derivatization reactions?

- Methodological Answer: Design experiments to isolate steric vs. electronic contributions:

- Steric effects : Compare reaction rates of this compound with non-cyclopropane analogs (e.g., cyclohexyl derivatives) in SN₂ reactions .

- Electronic effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., electrophilic aromatic substitution) .

- Data Table :

| Derivative | Substituent | Reaction Rate (k, s⁻¹) | Regioselectivity (Major Product) |

|---|---|---|---|

| Cyclopropane | High ring strain | 0.45 | Ortho > Para |

| Cyclopentane | Low strain | 0.12 | Para > Ortho |

Q. What strategies mitigate by-product formation during amino group functionalization?

- Methodological Answer: Optimize protecting groups and reaction conditions:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired nucleophilic attacks .

- Catalytic systems : Employ Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .

- By-product analysis : LC-MS to identify impurities (e.g., over-oxidation products) and adjust stoichiometry .

Comparative Research Considerations

- Key structural differentiators : The cyclopropane ring in this compound confers higher ring strain (~27 kcal/mol) compared to cyclopentane analogs, enhancing reactivity in ring-opening reactions .

- Functional group synergy : The proximity of the amino and hydroxyl groups enables chelation with metal ions (e.g., Cu²⁺), which can be exploited in catalysis or drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.